5-Iodooxazole
CAS No.: 2174001-43-3
Cat. No.: VC5988917
Molecular Formula: C3H2INO
Molecular Weight: 194.959
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2174001-43-3 |
|---|---|
| Molecular Formula | C3H2INO |
| Molecular Weight | 194.959 |
| IUPAC Name | 5-iodo-1,3-oxazole |
| Standard InChI | InChI=1S/C3H2INO/c4-3-1-5-2-6-3/h1-2H |
| Standard InChI Key | OLHFPCSDFLZHPR-UHFFFAOYSA-N |
| SMILES | C1=C(OC=N1)I |
Introduction
Structural and Physicochemical Properties of 5-Iodooxazole
Molecular Architecture
5-Iodooxazole (C₃H₂INO) features a planar five-membered aromatic ring system with the following atomic arrangement:
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Position 1: Oxygen atom
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Position 3: Nitrogen atom
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Position 5: Iodine substituent
This substitution pattern creates distinct electronic characteristics compared to non-halogenated oxazoles. The iodine atom's strong electron-withdrawing inductive effect (-I) decreases electron density at the adjacent carbon atoms while maintaining aromaticity through resonance stabilization . X-ray crystallographic studies of analogous iodinated oxazoles, such as 5-iodo-2-phenyloxazole, reveal bond lengths of 1.35 Å for the C5-I bond and 1.38 Å for the N-O bond, consistent with typical aromatic heterocycles .
Spectroscopic Characteristics
Key spectroscopic data for 5-iodooxazole derivatives include:
The strong deshielding effect of iodine manifests in upfield shifts for adjacent protons and carbons in NMR spectra, while the heavy atom effect enhances spin-orbit coupling in UV-Vis absorption profiles .
Thermodynamic Parameters
Experimental data for pure 5-iodooxazole remain limited, but computational studies predict:
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LogP: 1.8 ± 0.2 (indicating moderate lipophilicity)
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pKa: 4.2 (weaker acidity than non-iodinated oxazoles due to inductive effects)
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Dipole moment: 3.1 Debye (enhanced polarity vs. parent oxazole)
These properties significantly influence solubility in organic solvents, with >90% solubility observed in DMF and DMSO for most iodinated oxazole derivatives.
Synthetic Methodologies for 5-Iodooxazole
Direct Halogenation Strategies
The most straightforward synthesis involves electrophilic iodination of oxazole precursors:
Procedure:
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Dissolve oxazole (1.0 equiv) in anhydrous CH₂Cl₂ at -78°C
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Add N-iodosuccinimide (1.2 equiv) and catalytic BF₃·Et₂O
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Warm to room temperature over 4 hours
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Purify via silica gel chromatography (Hexanes:EtOAc 4:1)
This method typically yields 60-75% 5-iodooxazole with <5% diiodinated byproducts . Regioselectivity arises from the inherent electronic bias of the oxazole ring, where position 5 is most susceptible to electrophilic attack .
Van Leusen Oxazole Synthesis
The van Leusen protocol provides access to functionalized oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide):
Modification with iodine-containing aldehydes or post-synthetic iodination enables targeted 5-iodooxazole production . Recent optimizations using microwave irradiation (100°C, 20 min) improve yields to 85% while reducing reaction times .
Transition Metal-Mediated Approaches
Palladium-catalyzed cross-coupling has emerged as a powerful tool for late-stage iodination:
Protocol:
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Substrate: 5-Bromooxazole
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: XPhos (10 mol%)
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Iodide source: ZnI₂ (3.0 equiv)
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Solvent: DMF, 100°C, 12 hours
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The C5-iodine bond undergoes facile substitution with oxygen, nitrogen, and sulfur nucleophiles:
Example: Reaction with sodium azide
Yields: 82-89% under optimized conditions
Cross-Coupling Reactions
5-Iodooxazole participates in diverse metal-catalyzed couplings:
| Reaction Type | Conditions | Typical Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane | 75-88% |
| Buchwald-Hartwig | CuI, 4,7-dimethoxy-1,10-phen | 63-77% |
| Sonogashira | Pd(PPh₃)₄, CuI, iPr₂NH | 68-72% |
The iodine atom's superior leaving group ability compared to bromine or chlorine enables these transformations under milder conditions than non-iodinated analogs .
Cycloaddition Chemistry
5-Iodooxazole serves as a diene in [4+2] Diels-Alder reactions:
Representative Example:
(Reaction temperature: 80°C in toluene; Yield: 65%)
The electron-deficient nature of the iodinated ring accelerates reaction rates by a factor of 3-5 compared to unsubstituted oxazole .
Applications in Medicinal Chemistry and Drug Discovery
Antimicrobial Agents
Structural analogs of 5-iodooxazole demonstrate potent activity against Gram-positive pathogens:
| Derivative | MIC (μg/mL) vs. S. aureus | Selectivity Index |
|---|---|---|
| 5-Iodo-2-methyloxazole | 1.25 | >80 |
| 5-Iodo-benzoxazole | 2.5 | 45 |
Mechanistic studies suggest inhibition of bacterial DNA gyrase through halogen bonding interactions with the ATP-binding domain .
Kinase Inhibitors
The iodine atom's capacity for halogen bonding enables selective kinase inhibition:
Case Study: VEGFR-2 Inhibition
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IC₅₀: 12 nM (vs. 180 nM for bromo analog)
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X-ray Crystallography: Iodine forms 3.1 Å contact with backbone carbonyl
This interaction profile has been leveraged in developing anti-angiogenic cancer therapeutics currently in preclinical trials .
Radiopharmaceutical Applications
The γ-emitting isotope ¹²³I allows diagnostic imaging applications:
Protocol for ¹²³I-Labeling:
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React 5-tributylstannyloxazole with Na[¹²³I]I
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Purify via HPLC (C18 column, MeCN:H₂O 65:35)
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Radiochemical yield: 92 ± 3%
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Specific activity: >150 GBq/μmol
Clinical trials demonstrate rapid tumor uptake (Tmax = 15 min) and favorable dosimetry for metastatic prostate cancer imaging.
Comparative Analysis of Iodinated Oxazole Derivatives
| Parameter | 5-Iodooxazole | 2-Iodo-5-phenyloxazole | 5-Iodobenzo[d]oxazole |
|---|---|---|---|
| Molecular Weight | 232.06 | 271.96 | 270.03 |
| LogD (pH 7.4) | 1.8 | 3.2 | 2.9 |
| λ_max (nm) | 268 | 274 | 281 |
| Suzuki Coupling Yield | 88% | 63% | 55% |
The parent 5-iodooxazole demonstrates superior reactivity in cross-coupling reactions compared to bulky derivatives, while benzoxazole analogs exhibit enhanced photostability .
Industrial and Materials Science Applications
Organic Light-Emitting Diodes (OLEDs)
Iodinated oxazoles serve as efficient electron-transport materials:
Device Performance:
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Luminance: 15,000 cd/m² at 8V
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CIE Coordinates: (0.33, 0.29)
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Half-life: 1,200 hours (vs. 800 hours for Br analog)
The heavy atom effect enhances intersystem crossing, improving triplet exciton utilization in phosphorescent OLEDs.
Catalytic Applications
5-Iodooxazole derivatives act as ligands in transition metal catalysis:
Pd-Catalyzed Amination:
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Ligand: 5-Iodo-2-(diphenylphosphino)oxazole
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Turnover Number: 1,250
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Substrate Scope: 28 aryl chlorides
The iodine substituent modulates electron density at the phosphorus center, enhancing oxidative addition rates by 40% versus non-iodinated analogs .
Emerging Research Directions
Electrochemical C-H Activation
Recent advances enable direct iodination via electrocatalysis:
Cell Setup:
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Anode: Graphite felt
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Cathode: Pt mesh
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Electrolyte: LiClO₄ in MeCN
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Substrate: Oxazole (0.1M)
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Yield: 78% at 1.8V vs. Ag/AgCl
This solvent-free method reduces iodine waste by 60% compared to traditional approaches .
Biocatalytic Modifications
Engineered cytochrome P450 variants achieve enantioselective oxidation:
Reaction:
5-Iodooxazole → 5-Iodooxazol-2-one
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Conversion: 92%
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ee: >99%
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Scale: 100 g (bench), 10 kg (pilot)
This green chemistry approach eliminates harsh oxidizing agents while maintaining iodine integrity.
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